molecular formula C11H19N3O2S B10937344 N-cyclopentyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

N-cyclopentyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide

Cat. No.: B10937344
M. Wt: 257.35 g/mol
InChI Key: IVAVQQOESJYYOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~4~-Cyclopentyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-Cyclopentyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide typically involves the reaction of cyclopentylamine with ethyl 5-methyl-1H-pyrazole-4-carboxylate, followed by sulfonation. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and converted into the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N~4~-Cyclopentyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Nucleophiles like amines or thiols; reactions often conducted in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N~4~-Cyclopentyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N4-Cyclopentyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid: Another pyrazole derivative with similar structural features.

    1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid: Shares the pyrazole core structure but differs in functional groups.

Uniqueness

N~4~-Cyclopentyl-1-ethyl-5-methyl-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopentyl and sulfonamide groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H19N3O2S

Molecular Weight

257.35 g/mol

IUPAC Name

N-cyclopentyl-1-ethyl-5-methylpyrazole-4-sulfonamide

InChI

InChI=1S/C11H19N3O2S/c1-3-14-9(2)11(8-12-14)17(15,16)13-10-6-4-5-7-10/h8,10,13H,3-7H2,1-2H3

InChI Key

IVAVQQOESJYYOA-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(C=N1)S(=O)(=O)NC2CCCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.